3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
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Overview
Description
3-(4-TOLUIDINOCARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and excellent enantioselectivities. The reaction is mediated by an organic base and occurs under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process
Chemical Reactions Analysis
Types of Reactions
3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its specific functional groups and the presence of the toluidinocarbonyl moiety. This distinguishes it from other bicyclo[2.2.2]octane derivatives, which may lack these specific functional groups and therefore exhibit different chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-6-12(7-5-11)15(14)17(20)21/h2-3,8-9,11-12,14-15H,4-7H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJNPKJOLLIRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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